Zafirlukast Impurity F has been identified during the synthesis of zafirlukast, particularly through high-performance liquid chromatography (HPLC) methods. It is one of several impurities that can arise during the manufacturing process, which can affect the drug's purity and therapeutic effectiveness .
The synthesis of Zafirlukast Impurity F typically involves several chemical reactions. One common method includes the use of dicyclohexylcarbodiimide (DCC) as a coupling agent in a condensation reaction. This method has been noted for producing high yields but also for generating impurities due to side reactions involving DCC .
Technical Details:
The molecular structure of Zafirlukast Impurity F has been characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. The specific structure may vary based on the synthetic route and conditions employed.
Data:
The formation of Zafirlukast Impurity F can be traced back to specific chemical reactions during zafirlukast synthesis. For instance, degradation pathways may lead to its formation when certain reaction conditions are not optimized.
Technical Details:
Data:
Zafirlukast Impurity F's physical properties are typically characterized through standard analytical techniques:
Chemical properties include reactivity with other compounds, stability under different conditions, and potential interactions with biological systems.
Relevant Data:
While Zafirlukast Impurity F itself is not used therapeutically, understanding its formation and characteristics is critical in pharmaceutical development. It aids in:
Zafirlukast Impurity F (CAS 1160235-28-8) is a structurally complex process-related impurity observed during the synthesis of zafirlukast, a leukotriene receptor antagonist (LTRA) used in asthma management. This dimeric impurity, with the molecular formula C49H49N5O8S and molecular weight 868.01 g/mol, arises from unintended condensation reactions during manufacturing. Its characterization is essential for ensuring the purity, safety, and efficacy of zafirlukast drug products. Regulatory agencies mandate strict control of such impurities due to potential impacts on drug quality, typically requiring levels below 0.15% in the final active pharmaceutical ingredient (API) [1] [8].
Zafirlukast (C31H33N3O6S) competitively antagonizes cysteinyl leukotriene receptors (CysLT1), inhibiting pro-inflammatory mediators LTC4, LTD4, and LTE4. This mechanism reduces bronchoconstriction, airway edema, and inflammation in asthma patients. Unlike bronchodilators for acute symptoms, zafirlukast serves as a controller medication requiring 2-6 weeks for optimal therapeutic effect. It is particularly valuable for patients intolerant to inhaled corticosteroids, aligning with Global Initiative for Asthma (GINA) guidelines [5].
The structural complexity of zafirlukast—featuring indole rings, sulfonamide linkages, and ester groups—creates multiple synthetic vulnerabilities. Impurity F formation does not directly compromise zafirlukast’s primary pharmacological action but may alter drug stability, bioavailability, or impurity profiles. Controlling such impurities ensures consistent drug performance and minimizes unpredictable clinical outcomes [9].
Table 1: Pharmacological Comparison of Zafirlukast and Impurity F
Property | Zafirlukast | Impurity F |
---|---|---|
Molecular Weight | 575.68 g/mol | 868.01 g/mol |
Primary Function | CysLT1 Antagonism | Process-related contaminant |
Therapeutic Relevance | Asthma controller | None |
Structural Features | Monomeric indole system | Dimeric bis-indole system |
The International Council for Harmonisation (ICH) Q3A/B guidelines classify impurities like Zafirlukast Impurity F as "qualified" when exceeding identification thresholds (typically 0.10% for APIs). Regulatory submissions require:
Impurity F exemplifies critical process-related impurities observed at 0.05–0.15% levels during zafirlukast synthesis. Recent FDA warnings highlight how uncontrolled impurities can trigger drug recalls, emphasizing the necessity of robust analytical controls. Regulatory acceptance requires impurity standards with comprehensive Certificates of Analysis (CoA) detailing purity, storage conditions, and spectroscopic validation [6] [10].
Table 2: ICH Thresholds and Control Strategies for Zafirlukast Impurities
Parameter | Requirement | Impurity F Control Strategy |
---|---|---|
Identification Threshold | >0.10% | Prep-HPLC isolation and NMR confirmation |
Qualification Threshold | >0.15% | Toxicological studies via QSAR |
Specification Limit | Individual <0.15% | Optimized reaction conditions |
Analytical Method | Validated stability-indicating | Reverse-phase HPLC with UV/LC-MS |
Zafirlukast impurities are categorized as:
Impurity F is formally named:
Cyclopentyl N-[3-[[2-methoxy-4-[[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Its structure features two zafirlukast-like monomers linked via a carbamate bridge, confirmed through:
Table 3: Classification of Major Zafirlukast Impurities
Impurity Designation | CAS Number | Molecular Formula | Molecular Weight | Type |
---|---|---|---|---|
Impurity F | 1160235-28-8 | C49H49N5O8S | 868.01 | Dimeric condensation |
m-Tolyl Isomer | 1159195-69-3 | C31H33N3O6S | 575.68 | Regioisomeric sulfonamide |
p-Tolyl Isomer | 1159195-70-6 | C31H33N3O6S | 575.68 | Regioisomeric sulfonamide |
Decyclopentyl Derivative | 1159195-67-1 | C27H27N3O6S | 521.58 | Hydrolysis product |
Oxidative Dimer | Not Available | C62H64N6O12S2 | 1149.34 | Oxidation derivative |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: